5-Amino-2-methylphenol
Description
Significance of Aminophenols in Organic Synthesis and Applied Chemistry
The importance of 5-Amino-2-methylphenol is best understood within the broader context of its chemical class, the aminophenols. Aminophenols are compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. researchgate.net These compounds are of significant commercial and scientific importance, primarily serving as versatile intermediates in the photographic, pharmaceutical, and chemical dye industries. researchgate.net Their amphoteric character, allowing them to act as either weak acids or weak bases, along with the reactivity of both functional groups, makes them powerful tools in synthesis. researchgate.net
Key reactions involving aminophenols include alkylation, acylation, diazotization, and various cyclization reactions to form heterocyclic compounds. researchgate.netglobenewswire.com For example, 2-aminophenol (B121084) is a well-known precursor for synthesizing benzoxazoles, which are heterocyclic compounds with diverse biological activities used in pharmaceuticals and functional materials. wikipedia.org
Perhaps the most prominent application of an aminophenol is the use of 4-aminophenol (B1666318) (p-aminophenol) as the final intermediate in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. mdpi.cominchem.org This underscores the critical role of aminophenols as building blocks in the production of essential medicines. britannica.com Furthermore, aminophenols are fundamental in the dye industry. google.com They serve as precursors to azo dyes and as key components in oxidative hair dyes, where their reaction chemistry allows for the formation of a wide spectrum of stable colors. inchem.orgcir-safety.org
Historical Context and Evolution of Research on this compound
The evolution of synthetic organic chemistry during the late 19th and early 20th centuries was heavily driven by the burgeoning dye industry. Chemists discovered that aromatic amines could be used to create a vast array of synthetic colors, leading to intense research into new aromatic intermediates. inchem.org A common and long-established method for preparing aminophenols was the chemical reduction of the corresponding nitrophenols. mdpi.comcir-safety.org For instance, the synthesis of 4-aminophenol from 4-nitrophenol (B140041) was a known process. mdpi.com
Research into substituted aminophenols like this compound would have emerged from this tradition. The synthesis of such compounds typically involved the reduction of an appropriate nitro-substituted precursor. By the mid-20th century, processes for creating various substituted aminophenols were well-established, driven by the need for specific intermediates with tailored properties. The use of aminocresols as couplers in oxidative hair dyes became prominent as the cosmetics industry developed more sophisticated and permanent hair coloring products in the 20th century. skyquestt.cominchem.org Research on this compound specifically has been documented in modern times through patents related to its use in dye formulations and in safety assessments by regulatory bodies. skyquestt.com
Research Trajectories and Future Outlook for this compound
Contemporary research on this compound continues to leverage its unique chemical structure, primarily focusing on its role as a synthetic intermediate. The main trajectories of this research point towards refinement, efficiency, and the exploration of novel applications.
One significant area of ongoing research is in the field of colorants. gorgas.gob.pa Patents describe methods for preparing derivatives of this compound to create hair dyes with specific, desirable color tones, such as shades ranging from dark yellow to olive. wikipedia.org Future work in this area will likely focus on developing new dye systems with enhanced properties, such as improved stability, a wider color palette, and production processes that are more environmentally friendly.
Another promising research avenue is the synthesis of new derivatives for potential biological applications. The general class of aminophenols is a known scaffold for pharmacologically active compounds. wikipedia.org Research has shown that derivatives of aminophenols, such as Schiff bases, can be synthesized to explore novel antibacterial or other therapeutic activities. britannica.com Future research may therefore involve using this compound as a starting material to build new molecular architectures for evaluation in pharmaceutical and agrochemical screening programs. researchgate.net
Furthermore, the advancement of synthesis methodologies represents a critical research trajectory. Modern chemical synthesis emphasizes efficiency and sustainability. The development of catalytic hydrogenation processes to replace older, less environmentally friendly reduction methods (like iron-acid reductions) is a key example of this evolution. arxiv.orgwikipedia.org Future research will likely continue to optimize the synthesis of this compound and its derivatives using advanced catalytic systems to improve yield, reduce waste, and lower costs. This could open up possibilities for its use in creating novel functional materials where its specific substitution pattern can impart unique properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylphenol | |
|---|---|---|
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InChI |
InChI=1S/C7H9NO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3 | |
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InChI Key |
DBFYESDCPWWCHN-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=C(C=C1)N)O | |
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Molecular Formula |
C7H9NO | |
| Record name | 3-AMINO-6-METHYLPHENOL | |
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DSSTOX Substance ID |
DTXSID9024489 | |
| Record name | 5-Amino-2-methylphenol | |
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Molecular Weight |
123.15 g/mol | |
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Physical Description |
3-amino-6-methylphenol is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Slightly beige powder; [MSDSonline] | |
| Record name | 3-AMINO-6-METHYLPHENOL | |
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| Record name | 5-Amino-o-cresol | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2,427 mg/L @ 25 °C /Estimated/ | |
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| Record name | 5-AMINO-O-CRESOL | |
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Vapor Pressure |
0.00026 [mmHg], 2.6X10-4 mm Hg @ 25 °C /Estimated/ | |
| Record name | 5-Amino-o-cresol | |
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| Record name | 5-AMINO-O-CRESOL | |
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Color/Form |
Plates from water | |
CAS No. |
2835-95-2 | |
| Record name | 3-AMINO-6-METHYLPHENOL | |
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| Record name | 5-Amino-2-methylphenol | |
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| Record name | 5-Amino-o-cresol | |
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| Record name | Phenol, 5-amino-2-methyl- | |
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| Record name | 5-Amino-2-methylphenol | |
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| Record name | 5-amino-o-cresol | |
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| Record name | 4-AMINO-2-HYDROXYTOLUENE | |
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Melting Point |
320 to 347 °F (sublimes) (NTP, 1992), 161 °C | |
| Record name | 3-AMINO-6-METHYLPHENOL | |
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| Record name | 5-AMINO-O-CRESOL | |
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Synthetic Methodologies for 5 Amino 2 Methylphenol and Its Precursors
Established Synthetic Routes
Traditional methods for synthesizing 5-Amino-2-methylphenol are well-documented and widely practiced in industrial and laboratory settings. These routes are characterized by their reliability and are foundational to the production of this compound.
A primary and conventional method for the synthesis of this compound involves the reduction of a nitroaromatic precursor, specifically 5-nitro-2-cresol. This process hinges on the conversion of the nitro group (-NO2) to an amino group (-NH2).
The reduction can be achieved using various reducing agents. A common industrial approach involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). prepchem.com Another established method is the use of iron in an acidic medium, like hydrochloric acid. This reaction proceeds through a series of intermediates to yield the final amino-phenolic compound.
Aromatic amines can be synthesized by the reduction of their corresponding nitroaromatic compounds with agents like hydrazine (B178648) monohydrate and a palladium/carbon catalyst. researchgate.net The reduction of nitroaromatics is a key step in the production of many commercially significant chemicals. epa.gov
Table 1: Comparison of Reductive Processes for this compound Synthesis
| Reducing Agent/System | Precursor | Key Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Hydrazine Hydrate and Pd/C | 2-nitro-5-[(2-pyridinylamino)methyl]-phenol | Room temperature, Ethanol/Tetrahydrofuran solvent | Not specified | google.com |
| Hydrogen and Palladium on activated carbon (Pd/C) | 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol | 70°-80° C, 60 psi H2 pressure, 3N Potassium Hydroxide (B78521) | 68% | prepchem.com |
| Iron and Hydrochloric Acid | 2-methyl-5-nitrophenol (B1294729) | Elevated temperature | Generally high |
Nucleophilic aromatic substitution (SNAr) presents another viable, though less direct, pathway to aminophenol derivatives. In this approach, a leaving group on the aromatic ring, such as a halogen, is displaced by a nucleophile. For the synthesis of this compound, this would typically involve a precursor like 5-halo-2-methylphenol, where the halogen is substituted by an amino group or a precursor to it.
The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. libretexts.org The amino and hydroxyl groups of this compound enhance its reactivity, making it a valuable component in various chemical processes. apolloscientific.co.uk
Directed functionalization strategies offer a more controlled approach to the synthesis of complex phenolic amines. These methods utilize directing groups to achieve regioselective substitution on the aromatic ring. For instance, the hydroxyl group of a phenol (B47542) can direct electrophilic substitution to the ortho and para positions.
In the context of synthesizing derivatives of this compound, a common strategy is the Mannich reaction. This involves the aminoalkylation of a phenol with formaldehyde (B43269) and a primary or secondary amine. researchgate.net This reaction can be used to introduce an aminomethyl group onto the phenolic ring, which can then be further modified. Research has shown that the regioselective aminomethylation of phenolic compounds can be achieved, for example, at the C(3) position of 2,4-dihydroxybenzoyl compounds. researchgate.net
Another approach involves the oxidative cross-coupling of phenols and anilines, which can be a powerful method for constructing N-containing phenolic compounds. acs.org However, the selectivity of these reactions can be challenging due to the high reactivity of both coupling partners. acs.org
Emerging Synthetic Approaches
In response to the growing demand for more environmentally friendly and efficient chemical processes, new synthetic methodologies for this compound are being developed. These approaches prioritize sustainability, safety, and process efficiency.
Green chemistry principles are increasingly being applied to the synthesis of aromatic amines. This includes the use of less hazardous reagents, renewable feedstocks, and more benign reaction conditions. For instance, research has focused on developing catalytic systems that can operate in water or other environmentally friendly solvents.
One area of investigation is the use of biocatalysis, where enzymes are used to carry out specific chemical transformations. This can lead to highly selective reactions under mild conditions, reducing the formation of byproducts and waste. Another green approach involves the use of ethylene (B1197577) carbonate in a condensation reaction with this compound, which is considered a more environmentally friendly process. google.com The use of recyclable catalysts, such as zeolites, also aligns with green chemistry principles by minimizing waste. researchgate.net
Innovations in catalysis are driving significant improvements in the synthesis of this compound. The development of novel catalysts with higher activity and selectivity allows for milder reaction conditions and improved yields. For example, non-metallocene catalysts with phenoxy-imine ligands have been utilized in the synthesis of related compounds. sigmaaldrich.cnscbt.com
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is also being explored. This can involve the use of microreactors, which offer enhanced heat and mass transfer, leading to better control over reaction parameters and improved product quality. The oxidative amination of phenols using simple and inexpensive catalysts like copper and iron salts is an area of active research. acs.org
Table 2: Emerging Synthetic Approaches and Innovations
| Approach | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Green Condensation Reaction | Use of ethylene carbonate and an organic acid catalyst in diethylene glycol dimethyl ether. | Green, safe, and low-cost synthesis. Avoids flammable and explosive ethylene oxide. | google.com |
| Zeolite-Catalyzed Synthesis | Use of recyclable Na-X zeolite catalyst in solvent-free conditions. | Environmentally friendly, high regioselectivity, and catalyst recyclability. | researchgate.net |
| Novel Non-metallocene Catalysts | Phenoxy-imine ligands used for catalytic processes. | Potential for new reaction pathways and applications. | sigmaaldrich.cnscbt.com |
| Oxidative Amination | Direct C-H functionalization using simple metal catalysts (e.g., Cu, Fe). | Atom-economical, potential for simplified synthetic routes. | acs.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of this compound relies heavily on the optimization of reaction conditions, not only for the final conversion step but also for the preparation of its crucial precursor, 2-methyl-5-nitrophenol. Achieving high yields and purity requires careful control over various parameters such as temperature, catalyst selection, reagent concentration, and reaction time.
Optimization in the Synthesis of 2-Methyl-5-nitrophenol
The synthesis of the key intermediate, 2-methyl-5-nitrophenol, is commonly achieved through several pathways, each with specific conditions that have been optimized to maximize yield and minimize by-products.
One primary method is the direct nitration of o-cresol (B1677501) (2-methylphenol). vulcanchem.comsmolecule.com This reaction is highly exothermic, and temperature control is paramount. To manage the reaction's progress and selectivity, the nitration is typically conducted at a controlled temperature range of 0°C to 5°C using a mixture of concentrated sulfuric acid and nitric acid.
Another established route begins with 2-methyl-5-nitroaniline (B49896), which undergoes diazotization followed by hydrolysis. The optimization of this two-step process involves distinct temperature settings for each stage. The initial diazotization reaction, using sodium nitrite (B80452) and an acid, is carried out at a chilled temperature of 0°C. prepchem.com The subsequent hydrolysis of the resulting diazonium salt is performed by adding the solution to a vigorously refluxing mixture of water and concentrated sulfuric acid. prepchem.com
A more streamlined approach has been developed starting from o-toluidine, which proceeds through nitration, diazotization, and hydrolysis without the isolation of the 2-methyl-5-nitroaniline intermediate. google.com This method significantly improves product yield by omitting intermediate separation and purification steps. google.com Research findings have demonstrated that specific conditions, such as maintaining the nitration temperature below 5°C and conducting the final denitrogenation (hydrolysis) step at approximately 85°C for two hours, are crucial for the success of this integrated process. google.com
The following table summarizes the optimized conditions for different synthetic routes to 2-methyl-5-nitrophenol.
| Starting Material | Key Steps | Reagents | Optimized Conditions | Reference |
| o-Cresol | Nitration | Concentrated H₂SO₄, Concentrated HNO₃ | Temperature maintained at 0°C - 5°C. | |
| 2-Methyl-5-nitroaniline | Diazotization, Hydrolysis | NaNO₂, H₂SO₄, H₂O | Diazotization at 0°C; Hydrolysis in vigorously refluxing aqueous acid. | prepchem.com |
| o-Toluidine | Nitration, Diazotization, Hydrolysis | Concentrated H₂SO₄, Concentrated HNO₃, NaNO₂ | Nitration temperature ≤ 5°C; Hydrolysis (denitrogenation) at 85°C for 2 hours. | google.com |
Optimization of the Reduction of 2-Methyl-5-nitrophenol
The conversion of 2-methyl-5-nitrophenol to this compound is most commonly achieved via catalytic hydrogenation, a method known for its efficiency and cleaner reaction profiles. smolecule.com The optimization of this reduction step is critical for achieving a high yield of the final product. Key factors influencing the reaction's rate and selectivity include the choice of catalyst, hydrogen pressure, temperature, and solvent. mdpi.com
Catalysts such as Palladium on carbon (Pd/C) and Raney nickel are frequently employed for the reduction of the nitro group. prepchem.com Studies on the hydrogenation of analogous compounds like p-nitrophenol have provided valuable insights into optimizing these conditions. For instance, the catalytic activity of Platinum on carbon (Pt/C) has been shown to be highly effective, with the reaction rate increasing with the polarity of the solvent used. researchgate.net
The efficiency of the hydrogenation process is also dependent on physical parameters. Research on the reduction of p-nitrophenol using a nano-nickel catalyst supported on kaolin (B608303) demonstrated a significant increase in reaction rate with higher catalyst loading; increasing the catalyst weight from 0.2 g to 1.0 g reduced the time for complete conversion from 30 minutes to just 3.66 minutes. ekb.eg Furthermore, the addition of a base like sodium hydroxide was found to decrease the reaction time, indicating that pH can be a critical parameter for optimization. ekb.eg The progress of the reaction can be effectively monitored using techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the starting material and to minimize the formation of byproducts.
The table below outlines key parameters and their effects on the catalytic hydrogenation of nitrophenols, which are applicable to the synthesis of this compound.
| Parameter | Effect on Reaction | Optimized Conditions/Observations | Reference |
| Catalyst Type | Determines reaction rate and selectivity. | Pd/C, Pt/C, and Raney nickel are highly effective for nitro group reduction. researchgate.net | researchgate.net |
| Catalyst Loading | Directly impacts reaction time. | Increasing catalyst weight from 0.2 g to 1.0 g decreased reaction time from 30 min to 3.66 min in a model system. ekb.eg | ekb.eg |
| Hydrogen Pressure | Influences the hydrogenation rate. | The rate of hydrogenation generally increases as hydrogen pressure increases. mdpi.com | mdpi.com |
| Solvent | Affects catalyst activity and reaction rate. | The initial rate of hydrogenation was found to increase with an increase in solvent polarity. researchgate.net | researchgate.net |
| Temperature | Affects reaction kinetics. | A study on p-nitrophenol hydrogenation determined an apparent activation energy of 61 kJ/mol. researchgate.net | researchgate.net |
| pH (Base Addition) | Can accelerate the reaction. | Addition of NaOH was shown to decrease the time required for complete reduction of p-nitrophenol. ekb.eg | ekb.eg |
Reactivity Profiles and Mechanistic Investigations of 5 Amino 2 Methylphenol
Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring
The phenol ring in 5-amino-2-methylphenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups. These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to their locations. The methyl group (-CH3) also contributes to this activation, albeit to a lesser extent.
The directing effects of the substituents determine the regioselectivity of these reactions. The hydroxyl group directs incoming electrophiles to its ortho and para positions (C2 and C4). Similarly, the amino group directs to its ortho and para positions (C4 and C6). The methyl group at C2 directs to its ortho and para positions (C3 and C6). The confluence of these directing effects makes certain positions on the ring more susceptible to substitution.
Key Research Findings:
The amino and hydroxyl groups are strong activating groups that facilitate electrophilic substitution reactions on the aromatic ring. evitachem.com
The positions ortho and para to the amino and hydroxyl groups are the most probable sites for substitution. smolecule.com
For a related compound, 2-amino-6-methylphenol, electrophilic aromatic substitution is a noted reaction due to the activating amino and hydroxyl groups. cymitquimica.com
Nucleophilic Reactions Involving Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups of this compound are also sites of nucleophilic reactivity.
The amino group can act as a nucleophile in reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Condensation Reactions: For instance, reaction with ethylene (B1197577) carbonate in the presence of an organic acid catalyst to yield 5-(2-hydroxyethyl)amino-o-cresol. google.com A specific example involves adding 12.3g of this compound and 10.6g of ethylene carbonate in diethylene glycol dimethyl ether with trifluoroacetic acid as a catalyst, heated to 150°C for 12 hours. google.com
Reaction with Isocyanates: Formation of urea (B33335) derivatives. smolecule.com
The hydroxyl group can participate in nucleophilic reactions as well, most notably:
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
The relative reactivity of the amino and hydroxyl groups can often be controlled by the reaction conditions, such as pH. For instance, in acidic media, the amino group is protonated, reducing its nucleophilicity and favoring reactions at the hydroxyl group. Conversely, in basic media, the hydroxyl group is deprotonated to the more nucleophilic phenoxide ion.
A study on the synthesis of 2-amino-5-methylphenol (B193566) derivatives demonstrated a nucleophilic substitution reaction where 2-amino-5-methylphenol was reacted with 3-(chloromethyl)-9-ethyl-9H-carbazole under acidic conditions. globalresearchonline.net
Oxidation and Reduction Chemistry of this compound
The presence of the electron-rich phenol and amino functionalities makes this compound susceptible to oxidation.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other related derivatives. smolecule.comevitachem.com Strong oxidizing agents can react with this compound. echemi.comchemicalbook.com It is used as an intermediate in oxidative hair dyeing processes, where it couples with other components. fengchengroup.comjayvirdyechem.com The oxidation can lead to the formation of phenoxazinone structures, a reaction catalyzed by certain metal complexes. researchgate.net For example, a copper(II) complex can catalyze the oxidative coupling of 2-amino-5-methylphenol to a dihydrophenoxazinone. researchgate.net
Reduction: While the phenol ring is generally resistant to reduction under mild conditions, the amino group can be formed via the reduction of a corresponding nitro compound. For instance, the synthesis of a related compound, 2-amino-4-ethyl-5-methylphenol, can be achieved by the reduction of the corresponding nitro compound using agents like iron filings or catalytic hydrogenation. smolecule.com
Mechanistic Pathways of Key Transformations
The reaction of this compound with p-benzoquinone di-imines has been a subject of spectrophotometric investigation. chemsrc.comscientificlabs.ie Quinoneimines are key intermediates in various biological processes and are known to intercalate with DNA. encyclopedia.pub They are also fundamental structures in dye chemistry. encyclopedia.pub
The reaction mechanism generally involves the nucleophilic addition of the aminophenol to the quinone di-imine. The high reactivity of the aminophenol, due to the electron-donating groups, facilitates this addition. The reaction can proceed through a series of steps, potentially involving the formation of intermediate adducts that may undergo further oxidation.
Studies on related systems, such as the reaction of p-benzoquinone di-imines with m-aminophenols, have provided insights into the kinetics and mechanisms of these coupling reactions. chemsrc.com The reaction of N-phenylquinoneimine with nucleophiles can occur via 1,2- or 1,4-addition. mdpi.com
The formation of derivatives from this compound often proceeds through well-established mechanistic pathways.
Nucleophilic Substitution: The synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol from 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole proceeds via a nucleophilic substitution mechanism. globalresearchonline.net The reaction is typically carried out under reflux in the presence of an acidic catalyst, although it can proceed in different media with lower yields. globalresearchonline.net
Condensation Reactions: The formation of 5-(2-hydroxyethyl)amino-o-cresol from this compound and ethylene carbonate is a condensation reaction. google.com The proposed mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of ethylene carbonate, followed by ring-opening and subsequent decarboxylation to yield the final product. The use of an organic acid catalyst facilitates the reaction. google.com
Oxidative Coupling: The formation of phenoxazinone structures from the oxidation of 2-aminophenols is believed to proceed via a quinone imine intermediate. researchgate.net This intermediate is then trapped by a second molecule of the aminophenol. Subsequent oxidation of the resulting adduct to a p-quinone imine, followed by another conjugate addition and a final oxidation step, leads to the phenoxazinone product. researchgate.net
Synthesis and Characterization of 5 Amino 2 Methylphenol Derivatives
Phenolic Derivatives and Ethers of 5-Amino-2-methylphenol
The hydroxyl group of this compound provides a key site for synthesizing phenolic derivatives and ethers. While specific literature detailing extensive ether synthesis directly from this compound is specialized, the fundamental reactivity of phenols is well-established. Reactions such as the Williamson ether synthesis, involving the deprotonation of the phenol (B47542) to a phenoxide followed by nucleophilic attack on an alkyl halide, are standard procedures for creating aryl ethers.
Similarly, the hydroxyl group can be acylated to form esters. These reactions typically involve reacting the phenol with an acyl chloride or acid anhydride (B1165640) under basic conditions. The reactivity of the hydroxyl group is influenced by the electronic effects of the amino and methyl substituents on the aromatic ring. The amino group, being an electron-donating group, activates the ring but its effect on the acidity of the phenol is complex and can influence reaction pathways. The synthesis of derivatives often requires careful control of reaction conditions to ensure selectivity, preventing undesired reactions at the amino group.
Amine Derivatives and Amides Formed from this compound
The primary amino group of this compound is a versatile functional group for creating a variety of nitrogen-containing derivatives. This group's nucleophilic nature allows it to readily participate in alkylation and acylation reactions.
N-Alkylation and Reductive Amination: Secondary amines can be prepared through the N-alkylation of primary amines. mdpi.com A common method is the reductive amination of aldehydes. This two-step process involves the initial condensation of this compound with an aldehyde to form a Schiff base (imine), which is then reduced to the corresponding secondary amine. mdpi.com Sodium borohydride (B1222165) is a selective reducing agent often used for this transformation as it does not typically affect other reducible substituents. mdpi.com
Nucleophilic Substitution: The amino group can also act as a nucleophile in substitution reactions. For instance, novel derivatives have been prepared through the nucleophilic substitution reaction between 2-amino-5-methylphenol (B193566) and compounds like 3-(chloromethyl)-9-ethyl-9H-carbazole. globalresearchonline.net These reactions were conducted under reflux with acidic conditions to produce the desired (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol derivative. globalresearchonline.net
Amide Formation: Amides are readily formed by the reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a fundamental transformation for protecting the amino group or for building larger molecular architectures.
| Reagent/Method | Derivative Type | Description |
| Aldehyde + Reducing Agent | Secondary Amine | Formed via condensation to an imine followed by reduction, for example, with sodium borohydride. mdpi.com |
| 3-(chloromethyl)-9-ethyl-9H-carbazole | N-Substituted Amine | Synthesized via a nucleophilic substitution reaction under acidic conditions. globalresearchonline.net |
| Acyl Halide / Anhydride | Amide | Formed by the acylation of the primary amino group. |
Schiff Bases and Related Imines Derived from this compound
The condensation reaction between the primary amino group of this compound and an aldehyde or ketone is a common method for synthesizing Schiff bases, also known as imines. These compounds are characterized by the azomethine (-C=N-) functional group and are valuable intermediates in organic synthesis and as ligands in coordination chemistry. researchgate.net
A variety of aldehydes have been successfully reacted with this compound. For example, the reaction with quinoxaline-2-carboxaldehyde in methanol (B129727) at room temperature yields the Schiff base quinoxaline-2-carboxalidine-2-amino-5-methylphenol. tandfonline.com This product was obtained as yellow flakes with a 90% yield and characterized extensively. tandfonline.com The formation of the azomethine proton was confirmed by a singlet signal at 8.98 ppm in the ¹H NMR spectrum. tandfonline.com
Another efficient route involves the reaction of aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine (B128534) to yield novel Schiff bases. rsc.org This method has been used to synthesize a range of derivatives, including those with the N₂O₂ donor atom set, which are of interest for forming metal complexes. rsc.org
| Aldehyde/Reactant | Schiff Base Product | Reaction Conditions | Yield | Key Analytical Data (¹H NMR, δ ppm) | Reference |
| Quinoxaline-2-carboxaldehyde | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Methanol, Room Temperature, 1 hr | 90% | 9.70 (phenolic –OH), 8.98 (azomethine H), 2.37 (–CH₃) | tandfonline.com |
| 4-Bromothiophen-2-carbaldehyde | (E)-4-bromo-N-((2-hydroxy-4-methylphenyl)imino)methyl)thiophen-2-amine | Not specified | Not specified | Not specified | researchgate.net |
| Trimethinium salts | Various allylidene amino phenol-containing Schiff bases | Triethylamine, Ethanol, Reflux | Not specified | Not specified | rsc.org |
Heterocyclic Compounds Incorporating this compound Moieties
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its adjacent amino and hydroxyl groups. 2-Aminophenols, in general, are well-known starting materials for producing benzoxazoles through condensation with carboxylic acids or their derivatives. wikipedia.org This principle applies to this compound, which can be used to create methyl-substituted benzoxazole (B165842) structures.
Furthermore, more complex heterocyclic systems can be constructed. Research has shown that reactions of aminophenols with trimethinium salts can lead to the formation of benzoxazepine derivatives, such as 1-(Benzo[b] ugm.ac.idoxazepin-3-yl)pyridinium perchlorate. rsc.org The synthesis of new transition metal complexes with a Schiff base ligand derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol also highlights its role in creating complex structures incorporating heterocycles. researchgate.net The Schiff base itself, derived from quinoxaline-2-carboxaldehyde, is a key intermediate where the this compound moiety is linked to a quinoxaline (B1680401) unit. tandfonline.com
| Reaction Type | Reactant | Heterocyclic System | Reference |
| Condensation | Carboxylic Acid/Derivative | Benzoxazole (substituted) | wikipedia.org |
| Condensation | Trimethinium Salt | Benzoxazepine | rsc.org |
| Schiff Base Formation | Quinoxaline-2-carboxaldehyde | Quinoxaline-linked imine | tandfonline.comresearchgate.net |
Polymeric Structures and Oligomers Derived from this compound
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers and oligomers. Polyimines, or polymeric Schiff bases, are a class of polymers that can be synthesized through the polycondensation of monomers containing amino and carbonyl groups. researchgate.net By reacting this compound with dialdehydes or diketones, it is possible to form poly(Schiff base)s. These polymers often exhibit interesting properties such as high thermal stability and have applications in materials science. researchgate.net
In addition to forming the main polymer backbone, this compound can also be used to functionalize existing polymers. In one study, oligomers containing glycidyl (B131873) methacrylate (B99206) (GMA) were functionalized with 2-amino-5-methyl-phenol. researchgate.net The reaction proceeds via the nucleophilic ring-opening of the epoxide groups on the polymer chain by the amine group of the aminophenol. researchgate.net This process alters the properties of the original polymer, for instance, by changing its hydrophobic character. researchgate.net It has also been noted that aminomethylphenols have the potential to form large molecular weight oligomers. googleapis.com
Biological Activities and Pharmacological Investigations of 5 Amino 2 Methylphenol and Its Derivatives
Antimicrobial Efficacy Studies
Derivatives of 5-Amino-2-methylphenol have demonstrated notable efficacy against a range of microbial pathogens. The structural modifications of the parent compound have led to the development of novel agents with significant antibacterial, antifungal, and antiviral properties.
A variety of this compound derivatives, particularly Schiff bases and metal complexes, have been synthesized and evaluated for their antibacterial capabilities. Studies have consistently shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
For instance, Schiff base derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have demonstrated moderate antibacterial action against strains such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Xanthomonas campestris, and Escherichia coli (Gram-negative). researchgate.net Another derivative, (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol, also showed good antibacterial effects against S. aureus and E. coli. globalresearchonline.net
More potent activity has been observed in metal complexes. A Ni(II) complex with a Schiff base ligand derived from a substituted phenol (B47542) showed powerful antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/mL against a panel of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. mdpi.com This activity was, in some cases, superior to the standard antibiotic Streptomycin. mdpi.com The mechanism of action for some derivatives has also been explored; for example, 2-[(Methylamino)methyl]phenol, a related compound, specifically targets the quorum regulator SarA in Staphylococcus aureus, leading to a downregulation of virulence genes. Chlorinated analogues like 5-Amino-4-chloro-2-methylphenol are thought to possess broader-spectrum activity due to the presence of the electronegative chlorine atom.
| Compound/Derivative | Bacterial Strain | Activity/Measurement |
|---|---|---|
| Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | MRSA, E. coli, E. faecalis (Gram-positive & Gram-negative) | MIC: 1.95 µg/mL mdpi.com |
| Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | P. aeruginosa (Gram-negative) | MIC: 3.91 µg/mL mdpi.com |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | B. subtilis, S. aureus (Gram-positive) | Moderate Activity (Zone of inhibition 16 - 18 mm) researchgate.netjocpr.com |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | X. campestris, E. coli (Gram-negative) | Moderate Activity (Zone of inhibition 11 - 12 mm) researchgate.netjocpr.com |
| (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol | S. aureus, E. coli | Good antibacterial action globalresearchonline.net |
The pharmacological investigation of this compound derivatives extends to their potential against fungal and viral pathogens. Research has identified several derivatives with significant inhibitory effects.
Schiff bases derived from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and 5-amino-2-mercapto-1,3,4-thiadiazole have shown moderate to good antifungal activity against pathogenic fungi like Fusarium oxysporum and Candida albicans. researchgate.netbas.bgresearchgate.net
In the realm of antiviral research, specific derivatives have shown promise against challenging viruses. A derivative, 4-(7-fluoroquinolin-4-ylamino)-2-diethylaminomethylphenol, was found to be active against the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). Furthermore, in silico studies have explored the potential of other derivatives, such as (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol, which was docked against the main protease of SARS-CoV-2, suggesting a potential inhibitory role. researchgate.net Other research has focused on developing imidazopyridine-Schiff base derivatives as potential anti-HIV agents, with screening conducted against HIV-1 and HIV-2. rsc.org
| Compound/Derivative | Pathogen | Activity/Finding |
|---|---|---|
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Fusarium oxysporum | Moderate antifungal activity researchgate.net |
| 5-amino-2-mercapto-1,3,4-thiadiazole Schiff bases | Candida albicans | Moderate to very good antifungal activity researchgate.net |
| 4-(7-fluoroquinolin-4-ylamino)-2-diethylaminomethylphenol | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Exhibits antiviral activity |
| Imidazopyridine-Schiff base derivatives | HIV-1 and HIV-2 | Screened for antiviral activity rsc.org |
Anticancer Potential and Immunomodulatory Effects
A significant area of research for this compound derivatives is in oncology and immunology. Studies have explored their ability to kill cancer cells, interact with key biological targets, and modulate the immune system. The structural diversity of these derivatives allows for a wide range of interactions with cellular machinery, leading to promising anti-tumor and immunomodulatory activities. mdpi.comacs.orgresearchgate.net
Numerous derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. These in vitro assays are crucial for identifying compounds with potential as anticancer agents.
For example, a Schiff base, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, was tested against several cancer cell lines including liver (Huh-7), breast (MCF-7), colon (HCT-116), and lung (A549). dergipark.org.tr New formazan (B1609692) derivatives have also demonstrated good cytotoxic activity against the MCF-7 breast cancer cell line. ekb.eg One of these formazan compounds, at a concentration of 16 µg/ml, reduced cell growth by 88.33% after 48 hours. ekb.eg Similarly, a tetrahydroquinoline derivative, 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol, exhibited a strong inhibitory response against cancer cells with an IC50 value of 50.5 ± 3.8 µM. researchgate.net A wide array of 2-aminothiazole (B372263) derivatives have also shown potent antiproliferative activity against numerous cell lines, including HeLa and A549, with IC50 values in the low micromolar range. nih.gov
| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50/GI50/LC50) |
|---|---|---|
| Formazan Derivative (F-1) | MCF-7 (Breast) | Reduced cell growth by 88.33% at 16 µg/ml ekb.eg |
| 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol | Huh-7 (Liver) | Selectively toxic compared to normal cells dergipark.org.tr |
| 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol | MCF-7 (Breast) | Selectively toxic compared to normal cells dergipark.org.tr |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (Cervical) | IC50: 1.6 ± 0.8 µM nih.gov |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivative (46b) | HepG2 (Liver) | IC50: 0.13 ± 0.05 µM nih.gov |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | Cancer cells | IC50: 50.5 ± 3.8 µM researchgate.net |
| 5-isopropyl-2-methylphenol | T-47D (Breast) | IC50: 67.96 µg/ml researchgate.net |
To understand the mechanisms behind their biological activity, molecular docking simulations have been employed. These computational studies predict how this compound derivatives bind to specific protein targets involved in disease pathways.
Docking studies have identified a range of potential targets. For instance, the Schiff base 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol has been identified as a potential inhibitor of C-Jun N-Terminal Kinase 1 (JNK1), a protein associated with chemoresistance in cancer. dergipark.org.trdergipark.org.tr Other derivatives have been docked against microbial enzymes crucial for their survival, such as dihydrofolate reductase (DHFR) and DNA gyrase, providing a rationale for their antibacterial effects. mdpi.com A Ni(II) complex showed a superior binding affinity against E. coli NAD synthetase with a docking score of -7.61 kcal/mol. mdpi.com In the context of anticancer research, 5-isopropyl-2-methylphenol, an isomer, showed a high binding affinity of –7.9 kcal/mol against nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a target in breast cancer. researchgate.net
| Compound/Derivative | Biological Target | PDB ID | Docking Score / Binding Energy |
|---|---|---|---|
| 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol | JNK1 | Not Specified | Identified as a potential inhibitor dergipark.org.trdergipark.org.tr |
| 5-isopropyl-2-methylphenol | NAMPT (Breast Cancer) | Not Specified | -7.9 kcal/mol researchgate.net |
| Ni(II) complex of a Schiff base ligand | E. coli NAD synthetase | Not Specified | -7.61 kcal/mol mdpi.com |
| Pyrazole Schiff base (8a) | DHFR / DNA Gyrase | Not Specified | Showed excellent inhibitory potential mdpi.com |
| (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol | SARS-CoV-2 Main Protease | 6LU7 | -4.68 kcal/mol researchgate.net |
| Schiff base from 2-(3-benzoylphenyl) propionic acid [S2] | Tyrosyl-tRNA synthetase | Not Specified | High PLP fitness value (89.02) bohrium.com |
A deeper level of investigation involves studying how these compounds modulate gene expression in cellular models. Such studies can reveal the precise molecular pathways affected by these derivatives.
Research has shown that derivatives of this compound can significantly alter gene expression profiles. For example, a pyrazine (B50134) dicarboxylic acid derivative was found to modulate the quorum-sensing system in Vibrio cholerae by altering the expression of key regulatory genes like ct, tcp, and hapR through targeting the LuxO protein. frontiersin.org This demonstrates a sophisticated mechanism of action at the genetic level. In cancer research, an alkylaminophenol derivative known as HNPMI was found to regulate apoptosis and oncogenesis by modulating the expression of crucial genes like BCL-2, BAX, and p53 in colon cancer models. researchgate.net Structurally related phenolic compounds, such as p-cresol (B1678582), are known to exert effects on gene expression through the inhibition of histone deacetylases (HDACs). mdpi.com The ability of 5-tert-butyl-2-methylphenol (B1618680) to influence gene expression has also been noted. These findings highlight the potential of this compound derivatives to act as regulators of fundamental cellular processes through the modulation of gene expression.
Enzyme Inhibition and Activation Studies
The interaction of this compound and its derivatives with various enzymes is a significant area of research. These compounds have demonstrated the ability to both inhibit and serve as substrates for several key enzymes, suggesting their potential as modulators of biological pathways.
Derivatives of this compound have been identified as inhibitors of critical enzyme systems. For instance, (R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has been shown to inhibit tyrosine kinases and monoamine oxidases (MAOs). vulcanchem.com Specifically, it exhibits a half-maximal inhibitory concentration (IC50) of 1.2 µM against MAO-B, indicating its potential in therapeutic areas targeting neurodegenerative diseases. vulcanchem.com Other derivatives, such as N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide and 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones, are also noted for their potential as enzyme inhibitors, targeting proteases and kinases. smolecule.comacs.org The core phenolic structure is believed to interact with enzymes through mechanisms like hydrogen bonding and electrostatic interactions, thereby influencing their stability and activity.
Conversely, some aminophenol compounds act as substrates for enzymes. 2-Amino-5-methylphenol (B193566) can be acted upon by 2-aminophenol (B121084) 1,6-dioxygenase, an extradiol-type dioxygenase. expasy.org Similarly, the positional isomer 4-Amino-2-methylphenol can serve as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates. Another isomer, 2-Amino-5-methylphenol, has been found to inhibit the enzyme responsible for catalyzing the reaction between NADH and H+ to form NAD+, which can disrupt cellular electron transport. biosynth.com In metabolic studies using hepatocytes, it was observed that a dimer of 2-amino-5-methylphenol might cause mild enzyme inhibition. europa.eu
Table 1: Enzyme Inhibition Data for this compound Derivatives
| Compound Name | Target Enzyme | Inhibitory Concentration |
|---|---|---|
| (R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol | Monoamine oxidase B (MAO-B) | IC50: 1.2 µM vulcanchem.com |
| 2-Amino-5-methylphenol | NADH:H+ Oxidoreductase | Not specified biosynth.com |
| 4-Amino-2-phenylphenol | Enzymes in nucleic acid biosynthesis | Not specified |
Biochemical Interaction Mechanisms
The pharmacological effects of this compound and its derivatives are rooted in their interactions with essential biomolecules, including nucleic acids and proteins.
Derivatives of aminophenols have been shown to interact with DNA, a mechanism that is crucial for understanding their potential as certain therapeutic agents. Studies on 4-aminophenol (B1666318) derivatives reveal interactions primarily through intercalation, where the molecules insert themselves between the base pairs of the DNA double helix. mdpi.com This interaction can be observed through spectral changes, such as hyperchromism (an increase in absorbance) and bathochromic shifts (a shift to a longer wavelength), which indicate the formation of a DNA-adduct. mdpi.com Molecular docking studies further support these findings, showing strong hydrogen bonding between the electronegative centers of the ligand and DNA bases. mdpi.com Some purine (B94841) nucleoside analogs, which can be derived from aminophenols, are known to inhibit DNA synthesis, a key mechanism in their anticancer activity. medchemexpress.com
The ability of these compounds to bind to proteins and modulate receptor activity is fundamental to their pharmacological profiles. Research has shown that derivatives can bind to specific receptors with moderate affinity. For example, (R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol binds to both serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors. vulcanchem.com This interaction with key neurotransmitter receptors underpins investigations into their potential neuropharmacological applications. vulcanchem.com
The binding affinity for these receptors has been quantified, as shown in the table below. Furthermore, related phenolic compounds like p-cresol are known to bind strongly to plasma proteins. hmdb.ca Computational methods such as molecular docking are employed to predict the binding affinities of these compounds with various proteins, including enzymes like cytochrome P450. In some cases, such as with 4-amino-2-hydroxytoluene, there was no evidence of covalent binding to microsomal proteins, suggesting that the metabolites formed were not biologically reactive in that context. europa.eu
Table 2: Receptor Binding Affinity for a this compound Derivative
| Compound Name | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| (R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol | Serotonin (5-HT2A) | 340 nM vulcanchem.com |
| (R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol | Dopamine (D2) | 560 nM vulcanchem.com |
Pharmacokinetic Considerations in Drug Development
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives is critical for their development as therapeutic agents.
Studies in animal models provide insight into the absorption and distribution of these compounds. Following oral administration in rats, [14C]-labeled 5-Amino-4-Chloro-o-Cresol HCl was readily absorbed in the intestine, with an absorption rate of 91.7%. cir-safety.orgcir-safety.org Similarly, after oral or intravenous administration of [14C]5-amino-o-cresol to rats and mice, over 80% of the dose was excreted in the urine within 24 hours.
Dermal absorption has also been investigated. The percutaneous penetration of 5-Amino-4-Chloro-o-Cresol was significant when applied alone, but skin absorption was found to be extremely low when combined with an oxidative developer, a common practice in hair dye formulations. researchgate.net In a study with rats, the mean dermal absorption of [14C]5-Amino-4-Chloro-o-Cresol HCl was 32.7% over 72 hours under semi-occlusive conditions. cir-safety.org Regardless of the route of administration, very little radioactivity derived from these compounds was found to be present in tissues after 24 to 72 hours, with the highest concentration typically found in the liver, though at very low levels (e.g., 0.001%). cir-safety.org Excretion is generally rapid and occurs primarily through the urine. cir-safety.orgresearchgate.net
This compound and its derivatives undergo extensive metabolism in the body. The primary metabolic pathways include N-acetylation, sulfation, glucuronidation, and hydroxylation. hmdb.caeuropa.euresearchgate.net For instance, N-acetylation was identified as the most significant metabolic pathway for 4-amino-2-hydroxytoluene after dermal application. europa.eu In vitro studies with human, rat, and mouse hepatocytes have confirmed that 4-amino-2-hydroxytoluene is extensively metabolized via sulfation and N-acetylation. europa.eu Similarly, p-cresol, a related phenol, is primarily metabolized through sulfation and glucuronidation. hmdb.ca
Several specific metabolites have been identified in urine. For 5-amino-o-cresol (AOC), five major urinary metabolites were characterized in female rats and mice. These findings indicate that conjugation reactions are the principal route of detoxification and elimination for this class of compounds.
Table 3: Identified Urinary Metabolites of 5-Amino-o-cresol (AOC)
| Metabolite Name |
|---|
| 5-acetamido-1,4-dihydroxy-2-methylbenzene glucuronide |
| AOC O-glucuronide |
| AOC O-sulfate |
| N-acetyl-AOC O-glucuronide |
| N-acetyl-AOC O-sulfate |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-5-methylphenol |
| 4-Amino-2-hydroxytoluene |
| (R)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol |
| N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide |
| 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones |
| 2-aminophenol 1,6-dioxygenase |
| 4-Amino-2-methylphenol |
| 4-aminophenol |
| p-Cresol |
| 4-amino-2-hydroxytoluene |
| 5-Amino-4-Chloro-o-Cresol HCl |
| 5-amino-o-cresol |
| 5-Amino-6-Chloro-o-Cresol |
| o-toluidine |
| 4-Amino-2-phenylphenol |
| 5-acetamido-1,4-dihydroxy-2-methylbenzene glucuronide |
| AOC O-glucuronide |
| AOC O-sulfate |
| N-acetyl-AOC O-glucuronide |
Excretion Profiles in Animal Models
Investigations into the toxicokinetics of this compound and its derivatives in animal models reveal that these compounds are generally well-absorbed following oral administration and are predominantly excreted via the urinary tract. The route of administration significantly influences the rate and extent of excretion.
Studies in Sprague-Dawley rats using radiolabelled 14C-2-amino-5-methylphenol demonstrated that after oral administration, the compound is readily absorbed, distributed, extensively metabolized, and primarily excreted through urine. europa.eu When applied dermally, absorption was significantly lower, with excretion also occurring mainly through the urine, but at a slower rate compared to the oral route. europa.eucir-safety.org Research on female F344 rats and B6C3F1 mice using [14C]5-amino-o-cresol showed that following a single oral or intravenous dose, over 80% of the dose was excreted in the urine within 24 hours. In contrast, dermal application to rats, where the site was protected from grooming, resulted in less than 10% absorption within 24 hours, with the majority of the absorbed radioactivity being excreted in the urine. Regardless of the administration route, very low levels of radioactivity were found in tissues after 72 hours.
Further studies with Wistar rats confirmed rapid excretion after oral dosage, with 84-91% of the dose eliminated in urine. industrialchemicals.gov.au In hairless Wistar rats, of the amount of 5-amino-o-cresol that penetrated the skin, approximately two-thirds was excreted in the urine and one-third in the feces. gorgas.gob.pa
The excretion of chlorinated derivatives has also been examined. After a subcutaneous injection of [14C]5-Amino-6-Chloro-o-Cresol in female rats, 88.5% of the dose was excreted in the urine, with most of this occurring in the first 24 hours, and only 3.97% was found in the feces. cir-safety.org Similarly, oral administration of this compound to male rats resulted in 90.93% urinary excretion, primarily within the first 24 hours. cir-safety.org Studies on 5-Amino-4-Chloro-o-Cresol also show rapid urinary excretion, with one report indicating 87.7% elimination within 24 hours and another noting that after absorption, the compound is excreted 94% via urine and 6% via feces. cir-safety.org
Metabolites identified in the urine of rats administered 5-amino-o-cresol include AOC O-glucuronide, AOC O-sulfate, and N-acetylated derivatives, indicating that the compound undergoes extensive phase II metabolism. europa.eu
Table 1: Summary of Excretion Data for this compound and its Derivatives in Animal Models
| Compound | Animal Model | Administration Route | Dose | Excretion Profile | Timeframe | Source(s) |
| [14C]5-amino-o-cresol | Female F344 Rats & B6C3F1 Mice | Oral | 4.0-357 mg/kg | >80% in urine | 24 hours | |
| [14C]5-amino-o-cresol | Female F344 Rats | Intravenous | 2.7 mg/kg | >80% in urine | 24 hours | |
| 2-amino-5-methylphenol | Rats | Oral | Not Specified | 84-91% in urine | Not Specified | industrialchemicals.gov.au |
| [14C]5-Amino-6-Chloro-o-Cresol | Male Rats | Oral | 1.7% in water | 90.93% in urine (90% in first 24h) | Not Specified | cir-safety.org |
| [14C]5-Amino-6-Chloro-o-Cresol | Female Rats | Subcutaneous | 0.25% in water | 88.5% in urine (88.1% in first 24h); 3.97% in feces | Not Specified | cir-safety.org |
| 5-Amino-4-Chloro-o-Cresol | Not Specified | Not Specified | Not Specified | 87.7% in urine | 24 hours | |
| 5-Amino-4-Chloro-o-Cresol HCl | Not Specified | Not Specified | Not Specified | 94% in urine; 6% in feces | Not Specified | cir-safety.org |
| [14C]-2-amino-5-methylphenol hemisulfate | PVG Rats | Dermal | 150 mg/ml in DMSO | 0.41% in urine; 0.09% in feces | 72 hours | europa.eu |
| 5-amino-o-cresol | Hairless Wistar Rats | Dermal | 3.44 µM/cm² | 2/3 of penetrated dose in urine; 1/3 in feces | Not Specified | gorgas.gob.pa |
Advanced Research Applications of 5 Amino 2 Methylphenol
Applications in Dye Chemistry and Pigment Development
The bifunctional nature of 5-Amino-2-methylphenol makes it a valuable intermediate in the synthesis of a wide range of coloring agents.
This compound is utilized as a precursor in the manufacturing of azo dyes. jayvirdyechem.cominnospk.com The synthesis process involves a two-step reaction. First, the primary amino group of this compound is converted into a diazonium salt through a process called diazotization, which typically involves reacting the amine with nitrous acid at low temperatures. Second, this highly reactive diazonium salt is reacted with a coupling component (such as a phenol (B47542), naphthol, or another aromatic amine) to form the stable azo dye.
The final color of the dye is determined by the specific chemical structure of the coupling partner, which extends the conjugated system of the molecule. While specific color data for dyes derived from this compound is highly dependent on the full structure, the general principles of azo dye chemistry allow for the prediction of color based on the chosen coupler.
Table 1: Conceptual Color Properties of Azo Dyes from this compound This table illustrates the expected color ranges based on the class of coupling component.
| Diazotized this compound Coupled With | General Class of Coupling Component | Expected Color Range |
| Phenol / Aniline Derivatives | Aromatic Phenols & Amines | Yellow to Orange |
| Naphthol Derivatives | Naphthols | Red to Blue |
| Pyrazolone Derivatives | Heterocyclic Ketones | Yellow to Red |
Hair Dye Formulations and Oxidative Dyeing Mechanisms
In the cosmetics industry, this compound functions as a "coupler" or "secondary intermediate" in permanent, oxidative hair dye formulations. jayvirdyechem.comgoogle.com Oxidative dyeing works by creating color molecules directly inside the hair shaft through a chemical reaction. This process involves mixing the coupler with a "developer" or "primary intermediate" (such as a p-phenylenediamine (B122844) or p-aminophenol derivative) and an oxidizing agent, most commonly hydrogen peroxide, at the time of use. europa.eucosmileeurope.eu
The oxidizing agent first lightens the natural hair pigment and then facilitates the reaction between the developer and the coupler. This reaction forms a larger, colored indo-dye molecule that is trapped within the hair's cortex, resulting in a long-lasting color.
The shade produced depends on the specific combination of developer and coupler used. When paired with p-phenylenediamine, this compound is known to produce red to red-violet shades. google.com Research has shown that modifying the developer can significantly alter the final color. For instance, coupling this compound with the novel primary intermediate 4-amino-2-(1-hydroxy-ethyl)-phenol results in a much redder color compared to its coupling with the more traditional 2-methyl-p-aminophenol. google.com
Table 2: Research Findings on Color Outcomes with this compound in Hair Dyeing Colorimetric data (CIE Lab) from a study comparing different primary intermediates coupled with this compound. The "+a" value indicates redness.
| Primary Intermediate (Developer) | Coupler | Resulting +a* Value (Redness) |
| 4-amino-2-(1-hydroxy-ethyl)-phenol | This compound | 13.6 google.com |
| 2-methyl-p-aminophenol | This compound | 8.0 google.com |
Materials Science Applications
The reactive functional groups of this compound make it a candidate for incorporation into advanced polymers and functional materials.
Phenolic amines are a class of compounds widely used as curing agents or hardeners for epoxy resins. gzepos.comgoogle.com These agents are often synthesized through a Mannich reaction, which involves an amine, a phenol, and an aldehyde (commonly formaldehyde). gzepos.comgoogle.com The resulting phenolic amine curing agents offer several advantages, including low viscosity, the ability to cure at room or low temperatures, and improved chemical and moisture resistance in the final cured resin. gzepos.comgoogle.com The incorporation of the phenolic structure enhances the heat distortion temperature of the cured epoxy. gzepos.com
As a phenolic amine, this compound possesses the necessary hydroxyl and amino functional groups to be investigated for similar roles. Its structure is suitable for reactions that form polymers like polyamides, which are synthesized from the reaction of diamines with dicarboxylic acids.
A significant application of this compound in materials science is its use as a precursor for the synthesis of Schiff bases. scbt.comsigmaaldrich.cn Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. The Schiff bases derived from this compound are often tridentate ligands, capable of coordinating with various metal ions. scbt.comsigmaaldrich.cn
These metal complexes have been a subject of research due to their diverse properties and potential applications as catalysts and in the construction of supramolecular structures. sigmaaldrich.cntandfonline.com For example, a Schiff base created from the reaction of 2-amino-5-methylphenol (B193566) and quinoxaline-2-carboxaldehyde has been synthesized and used to form a cobalt(II) complex, whose crystal structure was determined by X-ray diffraction. tandfonline.com Other research has focused on synthesizing novel Schiff bases for use as non-metallocene catalysts with phenoxy-imine ligands. scbt.comsigmaaldrich.cn
Table 3: Examples of Functional Materials Derived from this compound
| Derivative Type | Reactants | Research Focus |
| Schiff Base Ligand | 2-Amino-5-methylphenol and Quinoxaline-2-carboxaldehyde | Synthesis and characterization of the ligand and its Cobalt(II) complex. tandfonline.com |
| Schiff Base Ligand | 2-Amino-5-methylphenol and 4-(dimethylamino)benzaldehyde | Synthesis, characterization, and theoretical (DFT) studies of the Schiff base. dergipark.org.tr |
| Metal Complexes | Schiff base from 2-amino-5-methylphenol | Synthesis and structural characterization of complexes with Mn(II), Fe(III), Ni(II), Cu(II), and Zn(II). sigmaaldrich.cn |
Environmental Fate and Degradation Studies
Understanding the environmental behavior of industrial chemicals is crucial. For this compound, environmental fate data is available through resources like the ECHA registration dossier, which includes information on biodegradation and bioaccumulation. europa.eu Safety data sheets classify the compound as toxic to aquatic life with long-lasting effects. echemi.com
Research into the metabolism of other industrial compounds has provided insight into potential degradation pathways for this compound. Studies on the biodegradation of 4-methylaniline (p-toluidine) in rats identified 2-amino-5-methylphenol as a metabolite. researchgate.net This finding suggests that a key metabolic process is ring hydroxylation, which could be a pathway for its degradation in biological systems. researchgate.net
Biodegradation Pathways and Mechanisms
The environmental fate of this compound is an area of active research, particularly as it can be formed as an intermediate in the breakdown of other widely used chemical compounds. Studies have shown that this compound can be a metabolite in the biodegradation of pharmaceuticals, such as the antibiotic amoxicillin (B794).
One notable study identified a bacterial strain, Alcaligenes sp. MMA, capable of utilizing amoxicillin as a sole carbon and energy source. nih.gov Through its metabolic processes, this bacterium was found to degrade amoxicillin, leading to several intermediate products, including this compound. The degradation was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, which identified the transient presence of this compound in the culture medium. nih.gov In this specific pathway, Alcaligenes sp. MMA was able to achieve an 84% removal of amoxicillin within 14 days. nih.gov
The general mechanisms for the biodegradation of aminophenols and related aromatic compounds often involve enzymatic actions such as hydroxylation, C-N cleavage, and ring cleavage. researchgate.netmdpi.com While specific subsequent breakdown steps for this compound are not extensively detailed in the available literature, the pathways for similar compounds, like chlorophenols, suggest that degradation often proceeds through the formation of hydroxylated intermediates which are then funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.net The initial step in the aerobic degradation of many aromatic amines is often an oxidation or hydroxylation reaction catalyzed by mono- or dioxygenase enzymes.
The table below details the degradation products identified during the biodegradation of amoxicillin by Alcaligenes sp. MMA, which includes this compound as a key intermediate.
Table 1: Intermediate Products from the Biodegradation of Amoxicillin by Alcaligenes sp. MMA. nih.gov
Environmental Ecotoxicology of Degradation Products
The ecotoxicology of this compound and its degradation products is a critical aspect of its environmental risk assessment. The parent compound itself is classified as toxic to aquatic life with long-lasting effects (H411), as indicated in its Safety Data Sheet (SDS). echemi.com However, a comprehensive understanding requires evaluating the toxicity of its metabolites, such as those identified in the amoxicillin degradation pathway. nih.gov
Currently, specific ecotoxicological data for many of the identified degradation products like 2-Amino-3-methoxyl benzoic acid or 4-Hydroxy-2-methyl benzoic acid is limited in publicly available literature. The environmental risk of these intermediates is often inferred from data on structurally similar compounds. Aromatic amines and phenolic compounds, in general, can be toxic to aquatic organisms by interfering with various physiological processes. researchgate.net
The table below summarizes the available information and classifications for the parent compound and related substances.
Table 2: Ecotoxicological Profile of this compound and Related Compound Classes.
The lack of extensive data on the persistence, bioaccumulation, and specific toxicity of each degradation product highlights a significant data gap in the environmental risk assessment of this compound. echemi.comeuropa.eu
Regulatory Science and Safety Assessment Frameworks in Industrial Contexts
The industrial use of this compound, primarily as a coupler in oxidative hair dye formulations, subjects it to rigorous safety assessment frameworks established by regulatory bodies worldwide. gorgas.gob.pa These frameworks are designed to evaluate the potential risks to human health and the environment from industrial chemicals. industrialchemicals.gov.au
Several international and national agencies have established tiered assessment programs. For example, in Australia, the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework provides a science and risk-based model to assess industrial chemicals. industrialchemicals.gov.au The IMAP framework has three tiers of assessment, with the evaluation effort increasing with each tier, moving from high-throughput data screening (Tier I) to in-depth substance-specific evaluations (Tier II and III). industrialchemicals.gov.au Similarly, Canada utilizes frameworks under the Canadian Environmental Protection Act, 1999 (CEPA) to conduct screening assessments of substances to determine if they pose a risk to the environment or human health. canada.ca
In the context of cosmetics, the Cosmetic Ingredient Review (CIR) Expert Panel in the United States and the Scientific Committee on Consumer Safety (SCCS) in Europe conduct safety assessments. The CIR process involves a comprehensive review of available data, including:
Physical and chemical properties
Method of manufacture and impurities
Concentration of use in products
Toxicokinetics and metabolism data
Genotoxicity, carcinogenicity, and reproductive toxicity studies cir-safety.orgcir-safety.orgcir-safety.org
If data is insufficient for an ingredient, the CIR Panel may issue a call for additional necessary data, such as 28-day dermal toxicity studies or further genotoxicity assays. cir-safety.orgcir-safety.org The assessment of this compound is often considered alongside other aminocresol and aminophenol compounds used in hair dyes, although regulatory bodies are increasingly moving towards individual stand-alone reports as read-across data may not always be appropriate. cir-safety.orgcir-safety.org
The European Chemicals Agency (ECHA) manages the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which requires manufacturers and importers to gather information on the properties of their chemical substances and register it in a central database. europa.eu The registration dossier for 5-amino-o-cresol (an alternative name for the compound) includes summaries of data on physical-chemical properties, environmental fate and pathways, and ecotoxicological and toxicological information. europa.eu
These regulatory frameworks underscore the importance of comprehensive, data-driven safety evaluations for industrial chemicals like this compound, ensuring their use does not pose an undue risk.
Table 3: Overview of Key Regulatory Frameworks for Chemical Safety Assessment.
Mentioned Compound Names
Computational Chemistry and Theoretical Modeling of 5 Amino 2 Methylphenol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Amino-2-methylphenol. These calculations, typically performed using DFT methods with basis sets like B3LYP/6-311G(d,p), are used to determine the optimized molecular geometry and to probe the distribution and energy of electrons within the molecule.
The electronic reactivity of a molecule is often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl functional groups, reflecting their electron-donating nature. The LUMO would also be distributed across the aromatic system. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.commaterialsciencejournal.org
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. |
Understanding the distribution of electronic charge across the atoms of this compound is crucial for predicting its electrostatic interactions. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods used to assign partial charges to each atom in a molecule based on the calculated quantum mechanical wavefunction. nih.gov
These analyses for this compound would be expected to show significant negative charges on the highly electronegative oxygen and nitrogen atoms, making them nucleophilic centers. Conversely, the hydrogen atoms of the amino and hydroxyl groups, along with some carbon atoms in the ring, would likely carry partial positive charges. This charge distribution is key to understanding the molecule's dipole moment and its interaction with other polar molecules.
| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |
|---|---|---|
| O (in -OH) | (Negative Value) | (Negative Value) |
| N (in -NH2) | (Negative Value) | (Negative Value) |
| C (ring atoms) | (Varies) | (Varies) |
| H (attached to O, N, C) | (Positive Values) | (Positive Values) |
Molecular Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is an excellent tool for predicting sites of chemical reactivity. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potential.
Red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen and nitrogen atoms.
Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl and amino groups.
Green regions represent areas of neutral potential.
The MEP surface for this compound would clearly illustrate its potential for engaging in hydrogen bonding, with the hydroxyl and amino groups acting as both hydrogen bond donors (blue regions) and acceptors (red regions).
Spectroscopic Property Predictions and Correlations
Computational chemistry allows for the theoretical prediction of various spectra, including infrared (IR), Raman, and UV-Vis. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data, as they allow for the assignment of specific vibrational modes (e.g., O-H stretch, N-H stretch, C-C ring vibrations) to the observed peaks. While a detailed computational study on this compound is not widely published, studies on its isomer, 2-amino-5-methylphenol (B193566), have demonstrated excellent agreement between theoretical (calculated using DFT) and experimental spectra, confirming the power of this approach for structural elucidation.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. The calculated maximum absorption wavelength (λmax) can be compared with experimental results to understand the electronic structure and chromophores within the molecule.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations typically model a molecule in isolation (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.com
An MD simulation of this compound in water, for example, would reveal how the molecule moves, rotates, and vibrates, and how it forms and breaks intermolecular bonds with surrounding water molecules. semanticscholar.org This is particularly important for understanding its solubility and transport properties. The primary intermolecular interactions would be hydrogen bonds between the solvent and the amino (-NH₂) and hydroxyl (-OH) groups of the phenol (B47542). These simulations provide insight into the dynamic stability of such interactions, which govern the molecule's behavior in a condensed phase.
In Silico Screening and Drug Discovery Paradigms
The computed structural and electronic properties of this compound make it a candidate for in silico screening in drug discovery programs. Molecular docking is a key technique in this area, where the 3D structure of a small molecule is computationally fitted into the binding site of a target protein.
The goal of docking this compound against a library of disease-relevant proteins (e.g., enzymes, receptors) would be to predict its binding affinity and mode of interaction. A strong predicted binding energy would suggest that the molecule could potentially act as an inhibitor or modulator of that protein's function, warranting further experimental investigation. The molecule's ability to act as a hydrogen bond donor and acceptor, combined with its aromatic ring capable of π-π stacking, gives it features often found in successful drug candidates.
Challenges and Future Directions in 5 Amino 2 Methylphenol Research
Development of Novel and Efficient Synthetic Pathways
The synthesis of 5-Amino-2-methylphenol (also known as 5-amino-o-cresol) has traditionally involved multi-step processes. A notable route involves the catalytic hydrogenation or hydrogenolysis of a Mannich base intermediate. For instance, 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol can be converted to this compound through hydrogenolysis. prepchem.comgoogle.com This process, while effective, involves several steps including the initial creation of the Mannich base.
A significant challenge is the development of greener, safer, and more cost-effective synthetic routes. One innovative approach avoids hazardous reagents like ethylene (B1197577) oxide by using ethylene carbonate for the condensation reaction with this compound to produce derivatives. google.com A specific patented method details reacting this compound with ethylene carbonate in a diethylene glycol dimethyl ether solvent, catalyzed by an organic acid such as trifluoroacetic acid, achieving high yields and purity suitable for industrial production. google.com This method represents a substantial improvement in safety and environmental impact over older techniques that used highly toxic materials. google.com
Future research is directed towards catalytic C-H activation and functionalization. For example, ruthenium-catalyzed C-H mono- and dihydroxylation of anilides has emerged as a novel and efficient method for producing 2-aminophenols with high regioselectivity and functional group tolerance. nih.gov Applying such advanced catalytic systems to the synthesis of this compound could provide more direct and atom-economical pathways from simple precursors.
Interactive Table 1: Comparison of Selected Synthetic Pathways for this compound and its Derivatives
| Starting Material | Key Reagents | Conditions | Product | Yield | Reference |
| 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol | 3N Potassium hydroxide (B78521), Palladium on carbon (Pd/C), H₂ | 70-80°C, 60 psi | This compound | 68% | prepchem.com |
| This compound | Ethylene carbonate, Trifluoroacetic acid, Diethylene glycol dimethyl ether | 150°C, 12 hours | 5-(2-hydroxyethyl)amino-o-cresol | 94% | google.com |
| 2-amino-5-methylphenol (B193566) | 3-(chloromethyl)-9-ethyl-9H-carbazole, Acidic conditions | Reflux for 5 hours | (E)-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)-5-methylphenol | Not specified | globalresearchonline.net |
| 2-amino-5-methylphenol | 4-(dimethylamino)benzaldehyde, Ethyl alcohol | ~50°C, 120 minutes | 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol | Not specified | dergipark.org.tr |
Elucidation of Complex Reaction Mechanisms and Intermediates
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new applications. A key area of investigation is its oxidation, particularly in the synthesis of heterocyclic structures like phenoxazinones. The enzymatic oxidation of o-aminophenols is a well-known cascade, and using substituted precursors like this compound allows researchers to study the reaction at various intermediate stages. researchgate.net For example, 2-Amino-5-methylphenol can be converted to 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one by hemoglobin, highlighting a complex biochemical transformation. sigmaaldrich.cn
The formation of Schiff bases through the condensation of this compound with aldehydes is another area of mechanistic interest. globalresearchonline.netdergipark.org.tr These reactions proceed through a nucleophilic attack of the amino group on the carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to form the final imine (Schiff base). The stability and reactivity of these Schiff base intermediates are central to their utility as ligands for novel catalysts and as precursors for further synthetic modifications. sigmaaldrich.cnscbt.com Future work will likely focus on kinetic and computational studies to map the energy profiles of these transformations and identify key transition states, enabling more precise control over product formation.
Expansion of Biological Application Spectrum and Mechanistic Validation
While this compound is used in the synthesis of dyes, a significant future direction is the expansion of its biological applications. Research is increasingly focused on creating novel derivatives with validated therapeutic potential.
One promising area is in oncology. A recently synthesized Schiff base, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, has been investigated as a potential inhibitor of C-Jun N-Terminal Kinase 1 (JNK1). dergipark.org.tr Inhibition of JNK1 is a therapeutic strategy for reversing chemoresistance in various cancer cells. This derivative demonstrated strong druggability characteristics and was identified as a potential JNK1 inhibitor through cytotoxicity tests and molecular docking studies, opening a new avenue for developing anticancer agents from a this compound scaffold. dergipark.org.tr
Another key application is in the development of new antimicrobial agents. Derivatives of 2-amino-5-methylphenol have been shown to possess good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. globalresearchonline.net The synthesis of derivatives, such as (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol, and their evaluation against various bacterial strains provides a basis for developing new classes of antibiotics. globalresearchonline.net
Interactive Table 2: Antibacterial Activity of a this compound Derivative
| Bacterium | Type | Inhibition Zone (200 µ g/well ) | Reference |
| Escherichia coli | Gram-negative | 38.21 ± 0.10 mm | globalresearchonline.net |
| Staphylococcus aureus | Gram-positive | 41.18 ± 0.59 mm | globalresearchonline.net |
Sustainable Production and Environmental Remediation Strategies
The push for green chemistry is heavily influencing the production of industrial chemicals, including aminophenols. A major challenge is to replace traditional, often hazardous, synthetic processes with sustainable alternatives. The development of a synthetic route for a this compound derivative using ethylene carbonate instead of the highly flammable and explosive ethylene oxide is a prime example of progress in this area. google.com
Future strategies are likely to focus on two main fronts: biocatalysis and the use of renewable feedstocks. The biosynthetic production of aminophenols using engineered microorganisms is a cutting-edge approach. For example, engineered yeast strains have been developed to produce p-aminophenol from chorismic acid, a native metabolite. google.com Applying similar metabolic engineering principles could lead to the direct fermentation of this compound from simple sugars. Furthermore, the use of phenol (B47542) derived from the depolymerization of lignin, an abundant biomass polymer, as a starting material for aminophenol synthesis is being explored as a viable route to renewable production. aiche.org Research into green reaction media, such as pressurized CO2/H2O systems that generate self-neutralizing carbonic acid, offers a pathway to eliminate mineral acid waste in catalytic hydrogenation processes for producing aminophenols. researchgate.net
Integration of Advanced Spectroscopic and Computational Characterization Techniques
Modern research on this compound and its derivatives relies heavily on the integration of advanced analytical techniques for comprehensive characterization. Beyond standard spectroscopic methods, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.
Recent studies on novel Schiff base derivatives of 2-amino-5-methylphenol showcase this integration. dergipark.org.tr Researchers have employed DFT methods with basis sets like B3LYP/6-311g++(d,p) to determine stable geometries, analyze tautomeric forms, and calculate key quantum chemical parameters. dergipark.org.tr These calculations provide deep insights into the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap (E_GAP), and Molecular Electrostatic Potential (MEP). dergipark.org.tr This information is critical for predicting reactivity, understanding spectroscopic results, and rationalizing biological activity, such as the interaction with protein targets in molecular docking simulations. dergipark.org.tr The close correlation between experimental data (from NMR, FT-IR) and DFT calculations provides powerful validation for proposed structures and mechanisms. dergipark.org.triucr.org This synergy between advanced spectroscopy and computational modeling is a key future direction that will accelerate the discovery and design of new functional molecules based on the this compound framework.
Interactive Table 3: Selected Quantum Chemical Properties of a this compound Derivative (7S4) Calculated by DFT
| Parameter | Value | Significance | Reference |
| HOMO Energy | -5.58 eV | Relates to electron-donating ability | dergipark.org.tr |
| LUMO Energy | -1.78 eV | Relates to electron-accepting ability | dergipark.org.tr |
| Band Gap (E_GAP) | 3.80 eV | Indicates chemical reactivity and stability | dergipark.org.tr |
| Dipole Moment | 4.88 Debye | Measures charge distribution and polarity | dergipark.org.tr |
Q & A
Q. What are the recommended synthetic routes for 5-Amino-2-methylphenol, and how can purity be optimized?
this compound is typically synthesized via catalytic reduction of nitro precursors (e.g., 5-nitro-2-methylphenol) using hydrogen gas and palladium catalysts . Purification often involves recrystallization from ethanol-water mixtures to achieve >95% purity, as noted in reagent-grade specifications . For lab-scale synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) can resolve byproducts like 3-Amino-6-methylphenol . Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC (C18 column, 0.1% HCOOH in H2O/MeCN gradient) .
Q. What analytical methods are suitable for structural characterization?
- Spectroscopy :
- 1H NMR (DMSO-d6): δ 6.6 (d, aromatic H), 6.3 (s, phenolic OH), 4.8 (s, NH2) .
- FT-IR : Peaks at 3350 cm⁻¹ (NH/OH stretch), 1620 cm⁻¹ (C=C aromatic) .
- Mass Spectrometry : ESI-MS m/z 124.1 [M+H]+ .
- X-ray Crystallography : Use SHELX-2018 for structure refinement. ORTEP-3 can visualize hydrogen bonding (e.g., O–H···N interactions) .
Q. What safety protocols are critical for handling this compound?
- PPE : N95 masks, nitrile gloves, and safety goggles (GHS Category 2A eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (P280 precaution) .
- Spill Management : Neutralize with 5% acetic acid, then adsorb with inert material (e.g., vermiculite) .
- Storage : Keep in amber glass at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How does this compound function as a coupler in oxidative dye chemistry, and what mechanistic insights exist?
In hair dyes, this compound reacts with hydrogen peroxide and primary intermediates (e.g., p-phenylenediamine) to form indo dyes via electrophilic substitution. Kinetic studies (UV-Vis monitoring at 500 nm) reveal a pH-dependent mechanism, with optimal coupling at pH 9–10 . Competing pathways (e.g., formation of quinone imines) can be suppressed using radical scavengers like ascorbic acid . Recent DFT simulations suggest steric hindrance from the methyl group directs regioselectivity .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?
Reported melting points vary (127–133°C vs. 160–162°C ), likely due to polymorphism or impurities. To resolve:
Q. What strategies improve crystallographic data quality for this compound?
- Crystal Growth : Slow evaporation from DMF/water (7:3) yields monoclinic crystals (space group P2₁/c) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXD for phase solution. Refine anisotropic displacement parameters with SHELXL .
- Validation : Check for twinning via Rint values (<5%) and validate H-bond networks with PLATON .
Q. How can analytical methods be tailored to detect trace impurities in this compound?
- HPLC-DAD : Use a Zorbax Eclipse Plus C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (95:5 to 60:40 gradient over 30 min). Detect impurities (e.g., 3-Amino-2-methylphenol) at 254 nm .
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 123 (M+) and 95 (base peak) .
- ICP-MS : Quantify heavy metals (e.g., Pd residues from synthesis) at sub-ppm levels .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
